molecular formula C15H11ClN2O3S B14049296 Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- CAS No. 1011711-53-7

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-

Cat. No.: B14049296
CAS No.: 1011711-53-7
M. Wt: 334.8 g/mol
InChI Key: NKIPYQZOTUHEQW-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is a complex organic compound that belongs to the class of sulfone-containing heterocycles. This compound is notable for its unique structural features, which include a pyrrolo[2,3-B]pyridine core substituted with a phenylsulfonyl group and a chloro substituent. These structural elements confer significant reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- typically involves multi-step organic synthesis. One common approach is the construction of the pyrrolo[2,3-B]pyridine core followed by the introduction of the phenylsulfonyl and chloro substituents. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is unique due to the combination of its structural features, which confer distinct reactivity and potential for diverse applications. The presence of both a phenylsulfonyl group and a chloro substituent on the pyrrolo[2,3-B]pyridine core makes it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

1-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-10(19)12-9-18(15-14(12)13(16)7-8-17-15)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIPYQZOTUHEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=NC=CC(=C12)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647351
Record name 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011711-53-7
Record name 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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